3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a pyrazine ring, a furan ring, and an isonicotinamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrazine ring (a six-membered ring with two nitrogen atoms) attached to a furan ring (a five-membered ring with an oxygen atom) via a methylene (-CH2-) bridge. The isonicotinamide group is likely attached to the pyrazine ring via a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorine atom, the pyrazine and furan rings, and the isonicotinamide group. Each of these groups can participate in different types of chemical reactions. For example, the fluorine atom might be susceptible to nucleophilic substitution reactions, while the pyrazine and furan rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its electronegativity and polarity. The aromatic rings might contribute to its stability and possibly its solubility in organic solvents .Scientific Research Applications
Antitubercular Activity
Research by Kantevari et al. (2011) involved the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole. These compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Among the screened compounds, several showed significant activity, highlighting the potential of furan and fluorinated compounds in antitubercular drug development (Kantevari et al., 2011).
PKB Inhibitors in Cancer Research
Breitenlechner et al. (2004) reported the structure-based optimization of novel azepane derivatives as inhibitors of protein kinase B (PKB-alpha), a key enzyme involved in cancer progression. The study introduced compounds with isosteric linkers to the ester moiety of the lead structure, showing enhanced plasma stability and high inhibitory activity against PKB-alpha. This research underscores the significance of fluorinated compounds in designing cancer therapeutics (Breitenlechner et al., 2004).
Building Blocks for Medicinal Chemistry
Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, fluorinated pyrazoles with additional functional groups that allow further functionalization. These compounds are of interest as building blocks in medicinal chemistry for the development of diverse pharmacologically active molecules (Surmont et al., 2011).
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-12-7-17-3-1-11(12)15(21)20-8-13-14(19-5-4-18-13)10-2-6-22-9-10/h1-7,9H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHGNVMZVAYOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NCC2=NC=CN=C2C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.